molecular formula C16H12N2OS B2539172 (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide CAS No. 161554-73-0

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Cat. No. B2539172
CAS RN: 161554-73-0
M. Wt: 280.35
InChI Key: ZUVKMIZIAXAKJE-VLGSPTGOSA-N
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Description

Typically, the description of a chemical compound includes its systematic name, common name, Chemical Abstracts Service (CAS) number, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its uses .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. This usually involves a series of chemical reactions, each of which needs to be described in detail .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves the study of the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2-phenyliminochromene-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-15(20)13-10-11-6-4-5-9-14(11)19-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKMIZIAXAKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

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